3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride
Description
Historical Context of Benzo[b]thiophene Chemistry
The discovery and development of benzothiophene chemistry traces its origins to the pioneering work on thiophene compounds in the late nineteenth century. Thiophene itself was first identified by Viktor Meyer in 1882 as a contaminant in benzene, when he observed that isatin forms a distinctive blue dye upon mixing with sulfuric acid and crude benzene. This serendipitous discovery led to the recognition of thiophene as the actual substance responsible for this chromogenic reaction, rather than benzene itself as previously believed. Meyer's subsequent synthesis of thiophene the same year, involving acetylene and elemental sulfur, established the foundation for thiophene chemistry that would eventually expand to include the more complex benzothiophene systems.
Benzothiophene, as an aromatic organic compound with molecular formula C₈H₆S, represents a natural evolution from simple thiophene chemistry. The compound occurs naturally as a constituent of petroleum-related deposits such as lignite tar, demonstrating its presence in geological formations over vast timescales. The structural framework of benzothiophene, consisting of a benzene ring fused to a thiophene ring, provides a unique aromatic system that exhibits properties reminiscent of both constituent components while possessing distinct characteristics that have made it valuable in synthetic applications.
The twentieth century witnessed significant advances in benzothiophene synthetic methodology, with researchers developing multiple strategies for constructing these heterocyclic frameworks. Modern synthesis approaches have evolved from Meyer's early work to include sophisticated cyclization reactions, electrophilic processes, and transition metal-catalyzed transformations that provide access to substituted benzothiophene derivatives with precise regioselectivity. These methodological advances have been crucial in establishing benzothiophene compounds as important scaffolds in pharmaceutical development.
The pharmaceutical relevance of benzothiophene derivatives became increasingly apparent through the latter half of the twentieth century, as compounds incorporating this structural motif demonstrated diverse biological activities. Notable pharmaceutical agents containing benzothiophene cores include raloxifene, zileuton, and sertaconazole, which have gained regulatory approval for various therapeutic applications. This pharmaceutical success has further stimulated research interest in benzothiophene chemistry and has led to the development of increasingly complex derivatives that incorporate additional heterocyclic elements.
Significance of Azepane-Containing Heterocycles in Chemical Research
The seven-membered nitrogen heterocycle azepane has emerged as a compound class of considerable importance in contemporary medicinal chemistry, despite being less prevalent than its five- and six-membered counterparts pyrrolidine and piperidine. Azepane derivatives possess structural characteristics that distinguish them significantly from smaller ring systems, including increased conformational flexibility and unique three-dimensional arrangements that can provide advantageous interactions with biological targets. This conformational diversity often proves decisive for bioactivity, as the ability to introduce specific substituents into the azepane ring can bias the system toward particular conformations that optimize target engagement.
The pharmaceutical significance of azepane-based motifs has been documented extensively, with azepane-containing compounds demonstrating a remarkable variety of pharmacological properties. More than twenty azepane-based drugs have received regulatory approval from various authorities, with applications spanning diverse therapeutic areas including diabetes management, antihistamine therapy, and antimicrobial treatment. Representative approved drugs containing azepane structural elements include tolazamide, an oral blood glucose lowering agent for type 2 diabetes, and azelastine, a potent second-generation selective histamine antagonist.
The structural diversity achievable within azepane-containing frameworks has proven particularly valuable for drug discovery applications. The seven-membered ring system provides a scaffold that can accommodate various substitution patterns while maintaining favorable physicochemical properties for pharmaceutical development. This versatility has led to the synthesis of azepane derivatives with activities against cancer, tuberculosis, Alzheimer's disease, and various microbial infections. The ability to incorporate azepane motifs into larger molecular architectures has expanded the accessible chemical space for medicinal chemistry programs.
Recent synthetic developments have addressed historical limitations in azepane accessibility, with new methodologies providing efficient routes to complex azepane derivatives. Photochemical dearomative ring expansion strategies, for example, enable the transformation of readily available nitroarenes into polysubstituted azepanes through room-temperature processes mediated by blue light. These synthetic advances have democratized access to azepane-containing compounds and have facilitated their broader incorporation into drug discovery efforts.
Position of the Target Compound in Contemporary Heterocyclic Chemistry
The compound 3-azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid dimethylamide hydrochloride occupies a distinctive position within the landscape of contemporary heterocyclic chemistry, representing a sophisticated fusion of two independently valuable heterocyclic motifs. This structural combination addresses a significant gap in available chemical space by merging the proven pharmaceutical utility of benzothiophene scaffolds with the emerging importance of azepane-containing systems. The resulting hybrid structure provides access to molecular geometries and electronic distributions that are not achievable through either component system alone.
Contemporary heterocyclic chemistry has increasingly focused on the development of complex molecular architectures that incorporate multiple heterocyclic elements to achieve enhanced biological activities and improved pharmaceutical properties. The target compound exemplifies this trend by combining complementary heterocyclic frameworks that can potentially act synergistically to modulate biological targets. The benzothiophene component provides aromatic character and specific electronic properties associated with sulfur-containing heterocycles, while the azepane element contributes conformational diversity and three-dimensional structural features that can enhance target selectivity.
The carboxylic acid dimethylamide functionality represents another layer of structural sophistication within the target compound, providing both hydrogen bonding capacity and steric bulk that can influence molecular recognition events. This functional group positioning at the 2-position of the benzothiophene ring, combined with the azepan-2-ylmethyl substitution at the 3-position, creates a complex substitution pattern that maximizes the structural diversity accessible from the bicyclic core. Such intricate substitution patterns reflect modern approaches to heterocyclic design that prioritize three-dimensional molecular complexity over simpler planar arrangements.
The emergence of related compounds in chemical databases and research literature suggests growing interest in this particular structural class. Similar azepane-benzothiophene hybrid structures have appeared in various research contexts, indicating recognition of their potential value for pharmaceutical applications. This pattern of structural exploration demonstrates the systematic nature of contemporary heterocyclic chemistry, where successful molecular frameworks are systematically varied to explore structure-activity relationships and optimize pharmaceutical properties.
Structural Classification and Nomenclature
The systematic classification of 3-azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid dimethylamide hydrochloride requires careful analysis of its multiple heterocyclic components and their connectivity patterns. The compound belongs to the broader class of fused heterocyclic systems, specifically those containing sulfur and nitrogen heteroatoms in separate ring systems connected through a methylene linker. The benzothiophene component provides the primary aromatic framework, classified as a benzo[b]thiophene system according to standard nomenclature conventions that specify the fusion pattern between the benzene and thiophene rings.
The azepane component represents a saturated seven-membered nitrogen heterocycle, classified systematically as hexahydro-1H-azepine or more commonly as azepane. The connection between the azepane and benzothiophene systems occurs through a methylene bridge linking the 2-position of the azepane ring to the 3-position of the benzothiophene system. This connectivity pattern creates a pendant group arrangement where the azepane ring extends from the aromatic benzothiophene core through a flexible methylene linker that allows conformational freedom between the two heterocyclic components.
| Structural Component | Classification | Key Features | Molecular Contribution |
|---|---|---|---|
| Benzothiophene Core | Fused bicyclic aromatic | Sulfur heteroatom, planar geometry | Aromatic character, electronic properties |
| Azepane Ring | Seven-membered saturated heterocycle | Nitrogen heteroatom, flexible conformation | Three-dimensional structure, basicity |
| Methylene Linker | Aliphatic spacer | Single carbon bridge | Conformational flexibility |
| Carboxamide Group | Electron-withdrawing amide | Dimethyl substitution | Hydrogen bonding, steric bulk |
| Hydrochloride Salt | Inorganic counterion | Chloride anion | Solubility enhancement, stability |
The carboxylic acid dimethylamide functionality introduces additional complexity to the structural classification, as it represents a tertiary amide derivative positioned at the 2-carbon of the benzothiophene ring. The dimethyl substitution on the amide nitrogen creates a quaternary substitution pattern that eliminates hydrogen bonding capability at this position while introducing steric effects that can influence molecular conformation and target interactions. This amide positioning adjacent to the azepane-containing side chain creates a densely substituted region of the molecule that maximizes structural complexity within a compact molecular framework.
The hydrochloride salt formation represents a common pharmaceutical modification that enhances the compound's solubility and stability characteristics. The protonation state associated with hydrochloride salt formation typically occurs at the azepane nitrogen, which possesses the highest basicity within the molecular structure. This protonation creates a charged species that can engage in ionic interactions with biological targets while simultaneously improving the compound's aqueous solubility for potential pharmaceutical formulation. The salt form also provides enhanced chemical stability compared to the free base form, making it more suitable for storage and handling in research applications.
Properties
IUPAC Name |
3-(azepan-2-ylmethyl)-N,N-dimethyl-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS.ClH/c1-20(2)18(21)17-15(12-13-8-4-3-7-11-19-13)14-9-5-6-10-16(14)22-17;/h5-6,9-10,13,19H,3-4,7-8,11-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCLAQCKENZTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C2=CC=CC=C2S1)CC3CCCCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361114-73-9 | |
| Record name | Benzo[b]thiophene-2-carboxamide, 3-[(hexahydro-1H-azepin-2-yl)methyl]-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361114-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactions Analysis
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Amines
Table 1: Comparison of Azepane- and Pyrrolidine-Containing Derivatives
Key Observations :
- Substituent Effects: The dimethylamide group in the main compound lacks hydrogen-bonding donors, contrasting with isopropylamide or carboxamide groups in analogues, which may alter solubility and target interactions.
Benzo[b]thiophene Derivatives with Functional Group Variations
Table 2: Substituent-Driven Comparisons
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The main compound lacks electron-withdrawing groups (e.g., Cl, NO₂), which are present in analogues like 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid. This may reduce electrophilic reactivity and alter pharmacokinetics.
- Salt Forms : Hydrochloride salts (main compound and analogues) improve aqueous solubility compared to free bases or esters.
Thiophene-Based Pharmacophores with Amide Linkages
Table 3: Amide Group Variations
Key Observations :
- Bioactivity: While nitro groups in thiophene analogues (e.g., Compound 15) are linked to antitrypanosomal activity, the main compound’s dimethylamide group may prioritize stability over direct biological targeting.
- Safety Profile : Thiophene fentanyl hydrochloride highlights the importance of toxicological studies, which are lacking for the main compound .
Biological Activity
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid dimethylamide hydrochloride (CAS No. 1361114-73-9) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiophene core linked to an azepane ring, contributing to its distinctive chemical behavior. The molecular formula is , with a molecular weight of approximately 352.9 g/mol. Its structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.9 g/mol |
| Functional Groups | Benzothiophene, Azepane, Amide |
The biological activity of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid dimethylamide hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that it may exhibit cholinesterase inhibitory activity , which is relevant for conditions such as Alzheimer's disease.
Cholinesterase Inhibition Studies
Recent research has demonstrated that compounds structurally related to 3-Azepan-2-ylmethyl-benzo[b]thiophene derivatives possess significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values for various related compounds:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound 5f | 62.10 | AChE |
| Compound 5h | 24.35 | BChE |
| Galantamine | 28.08 | BChE |
These findings indicate that certain derivatives may serve as potential leads in the development of cholinesterase inhibitors for treating neurodegenerative diseases .
Cytotoxicity and Cell Viability
In cell viability assays using SH-SY5Y neuroblastoma cells, selected compounds exhibited no cytotoxic effects at their IC50 concentrations, suggesting a favorable safety profile for further development .
Interaction with Biological Targets
The compound's interactions with biological targets have been explored through molecular docking studies, which reveal potential binding sites and affinities for cholinesterases. This rational design approach aids in optimizing the potency and selectivity of future derivatives .
Synthesis and Evaluation
A study published in MDPI detailed the synthesis of benzothiophene-chalcone hybrids, which included the target compound as a key derivative. These hybrids were evaluated for their cholinesterase inhibition capabilities, demonstrating promising results that support further investigation into their therapeutic potential against Alzheimer’s disease .
Pharmacological Profiles
In another study, various benzo[b]thiophene derivatives were synthesized and tested for local anesthetic and anticholinergic activities. Some derivatives showed significant pharmacological effects, indicating that modifications to the benzothiophene structure can yield compounds with diverse biological activities .
Preparation Methods
Formation of Dimethylamide
The carboxylic acid group on benzo[b]thiophene-2-carboxylic acid is converted to the dimethylamide via an amide coupling reaction. Typical methods include:
- Activation of the carboxylic acid using carbodiimide reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Reaction with dimethylamine (either as a free base or hydrochloride salt) to form the dimethylamide.
Reaction conditions usually involve:
- Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
- Catalysts: 4-Dimethylaminopyridine (DMAP) to enhance coupling efficiency.
- Temperature: Ambient to slightly elevated (room temperature to 40 °C).
- Time: Several hours to overnight to ensure complete conversion.
This step yields benzo[b]thiophene-2-carboxylic acid dimethylamide as a key intermediate.
Formation of the Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to improve stability and solubility:
- Treatment of the free base amide with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate.
- Precipitation or crystallization of the hydrochloride salt.
- Purification by recrystallization or washing to yield the pure compound.
Typical Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Carboxylic acid activation | EDCI, DMAP, DCM, dimethylamine | Benzo[b]thiophene-2-carboxylic acid dimethylamide | 80-90 |
| 2 | Halogenation or aldehyde formation at 3-position | NBS or other halogenating agents / oxidation | 3-Halogenated or 3-aldehyde intermediate | 70-85 |
| 3 | Nucleophilic substitution or reductive amination | Azepan-2-ylmethyl amine, base or NaBH(OAc)3 | 3-Azepan-2-ylmethyl substituted amide | 65-80 |
| 4 | Salt formation | HCl in ethanol or ethyl acetate | 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride | 90-95 |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structure and purity.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.
- Column Chromatography: Silica gel chromatography for purification.
- Crystallization: For final salt purification.
Research Findings and Optimization Notes
- Coupling efficiency is improved by using DMAP as a catalyst and controlling moisture to prevent side reactions.
- Reductive amination offers higher selectivity for azepane substitution compared to direct nucleophilic substitution.
- The hydrochloride salt form enhances compound solubility in aqueous media, beneficial for further biological evaluation.
- Reaction temperatures and times are optimized to balance yield and minimize by-products.
- Use of inert atmosphere (nitrogen or argon) during coupling and substitution reactions reduces oxidation and degradation.
Q & A
Basic: What are the key structural features and physicochemical properties of this compound?
Answer:
The compound is characterized by a benzo[b]thiophene core substituted with an azepane ring and a dimethylamide group, with a hydrochloride salt form. Key properties include:
- Molecular formula : C₁₈H₂₅ClN₂OS
- Molecular weight : 352.93 g/mol
- CAS Registry Number : 1361114-73-9
Structural confirmation relies on spectral data (e.g., IR absorption for C=O and C-N bonds, ¹H/¹³C NMR for substituent arrangement) . Solubility in polar solvents like methanol or DMSO is typical due to the hydrochloride counterion.
Basic: What synthetic methodologies are commonly employed for its preparation?
Answer:
Synthesis involves multi-step reactions:
Core formation : Cyclization of tetrahydrobenzo[b]thiophene derivatives using anhydrides (e.g., succinic anhydride) in dichloromethane under reflux .
Functionalization : Amidation or alkylation reactions to introduce the azepane and dimethylamide groups, often requiring nitrogen protection to avoid side reactions .
Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) achieves >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance intermediate stability during cyclization .
- Temperature control : Reflux conditions (40–80°C) balance reaction rate and byproduct minimization .
- Catalyst use : Acidic or basic catalysts (not explicitly detailed in evidence) may accelerate amidation/alkylation steps.
- Workup : Ice/water quenching precipitates intermediates, reducing impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
